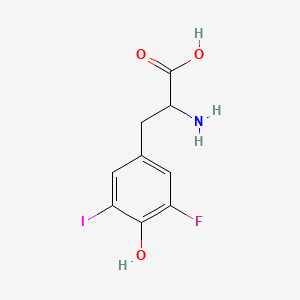

3-Fluoro-5-iodotyrosine

Description

Significance of Tyrosine Modifications in Biological Systems

Tyrosine, a proteinogenic amino acid, plays a critical role in a vast array of biological functions beyond its incorporation into proteins. wikipedia.org Its phenolic side chain is a hub for post-translational modifications (PTMs), which are crucial for regulating protein structure, function, and interactions. ontosight.ai Key modifications include:

Phosphorylation: The addition of a phosphate (B84403) group to tyrosine's hydroxyl group by tyrosine kinases is a fundamental step in signal transduction pathways. wikipedia.org Aberrant tyrosine phosphorylation is a hallmark of numerous diseases, including cancer. ontosight.ai

Sulfation: The attachment of a sulfate (B86663) group, catalyzed by tyrosylprotein sulfotransferase, is vital for protein-protein interactions, particularly for secreted and membrane-bound proteins. wikipedia.orgontosight.ai

Nitration: The addition of a nitro group to form 3-nitrotyrosine (B3424624) is often a marker of oxidative stress and is implicated in various pathological conditions. ontosight.aibmbreports.org

Halogenation: The incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) can occur naturally or be synthetically introduced, leading to altered protein function and serving as a valuable research tool. nih.govaston.ac.uk

These modifications highlight the versatility of tyrosine in cellular processes, making it an attractive target for the design of modified analogues to study and modulate these pathways.

The Role of Halogen Substitution in Amino Acid Analogues

The introduction of halogen atoms into amino acids is a powerful strategy for fine-tuning their physicochemical and structural properties. nih.govnih.gov This approach offers several advantages in biochemical research:

Probing Molecular Interactions: Halogen atoms can act as both electron donors, forming stabilizing hydrogen bonds, and bulky substituents that can alter protein conformation and receptor binding. nih.gov

Enhancing Bioactivity: Halogenation can increase the metabolic stability of peptides and improve their permeability across cell membranes, including the blood-brain barrier. mdpi.com

NMR Spectroscopy Probes: The fluorine-19 (¹⁹F) isotope is particularly valuable for nuclear magnetic resonance (NMR) studies due to its 100% natural abundance and high sensitivity, providing a clean background for observing protein structure and dynamics. encyclopedia.pubacs.org Fluorinated amino acids like 3-fluorotyrosine are used as internal probes to investigate protein-protein interactions and conformational changes. researchgate.net

The choice of halogen is critical, as each imparts distinct electronic and steric effects. Fluorine, being the most electronegative element, can significantly alter the electronic character of the amino acid. nih.gov In contrast, the larger halogens like iodine can introduce more substantial steric bulk and participate in different types of interactions.

Historical Context of Fluorinated and Iodinated Tyrosine Studies

The study of halogenated tyrosines has a long history, initially driven by investigations into thyroid function and the role of iodine.

Early Iodine Research: The discovery of iodine's essential role in thyroid hormone synthesis spurred research into iodinated tyrosines like monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are precursors to thyroxine (T4) and triiodothyronine (T3). rsc.orgnih.gov

Fluorine in Biochemistry: The introduction of fluorine into amino acids gained traction as a tool for mechanistic studies of enzymes and as a probe for NMR spectroscopy. acs.orgnih.gov Early studies in the 1930s and 1940s explored the effects of fluorinated compounds, including fluorotyrosine, on biological systems, sometimes in the context of their potential interaction with thyroid hormone function. poisonfluoride.comfluoridealert.org For instance, a 1941 study reported that 3-fluoro-5-iodotyrosine did not have a marked effect on the basal metabolic rate in rats. fluoridealert.org

Development of Radiohalogenated Analogues: The advent of nuclear medicine led to the development of radioiodinated and radiofluorinated tyrosine analogues for imaging purposes, particularly in oncology. mdpi.com Compounds like [¹⁸F]FET and [¹²³I]IMT are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize tumors. mdpi.com

This historical progression highlights a continuous interest in leveraging the unique properties of fluorine and iodine to create sophisticated molecular probes for biological and medical research.

Overview of Research Trajectories for this compound and Related Compounds

Research involving this compound and similar di-halogenated tyrosines has followed several key trajectories, primarily focused on their use as probes to understand enzyme mechanisms and protein interactions.

One significant area of research is the study of iodotyrosine deiodinase (IYD) , an enzyme crucial for salvaging iodide from the byproducts of thyroid hormone synthesis. nih.govjst.go.jp Studies have utilized a variety of 3,5-substituted tyrosine analogues, including this compound, to probe the enzyme's substrate specificity and catalytic mechanism. nih.gov These investigations have revealed that the electronic properties of the substituents at the ortho positions of iodotyrosine significantly influence the rate of dehalogenation. nih.gov

For example, a 2023 study systematically compared the deiodination of several 3-substituted-5-iodotyrosines by human IYD (HsIYD). The results, summarized in the table below, demonstrate a clear trend where electron-donating groups stimulate catalysis, while electron-withdrawing groups suppress it.

| Compound | Kd (μM) | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) x 102 |

|---|---|---|---|---|

| I-CN-Tyr | 7.0 ± 0.03 | 0.02 ± 0.003 | 30 ± 10 | 7 ± 2 |

| I-F-Tyr | 0.9 ± 0.1 | 0.06 ± 0.008 | 36 ± 8 | 17 ± 4 |

| I-Tyr | 0.20 ± 0.04 | 0.12 ± 0.008 | 19 ± 3 | 60 ± 10 |

| I-MeO-Tyr | 6.3 ± 0.3 | 0.72 ± 0.12 | 77 ± 18 | 90 ± 30 |

| I-Me-Tyr | 2.6 ± 0.03 | 0.76 ± 0.05 | 50 ± 5 | 150 ± 20 |

Furthermore, 3-fluoro-L-tyrosine, a related compound, has been used as an inert substrate analogue to study the binding and conformational changes in IYD. acs.orgnih.govrcsb.org Crystallographic and kinetic studies have shown that ligand binding induces a conformational change, closing an active site lid, which is essential for catalysis. nih.gov The presence of substrate analogues like 3-fluorotyrosine helps to stabilize specific enzymatic states, allowing for their detailed structural and electronic characterization. nih.govrcsb.org

These research avenues underscore the value of this compound and its constituent halogenated analogues as sophisticated chemical tools. Their ability to systematically modulate electronic and steric properties provides invaluable insights into enzyme function and the fundamental principles of molecular recognition in biological systems.

Structure

3D Structure

Properties

CAS No. |

369-97-1 |

|---|---|

Molecular Formula |

C9H9FINO3 |

Molecular Weight |

325.08 g/mol |

IUPAC Name |

2-amino-3-(3-fluoro-4-hydroxy-5-iodophenyl)propanoic acid |

InChI |

InChI=1S/C9H9FINO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) |

InChI Key |

SBSBDTRZKUAPKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)I)CC(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluoro 5 Iodotyrosine and Derivatives

Strategies for Regioselective Fluorination of Tyrosine Precursors

The introduction of a fluorine atom at a specific position on the tyrosine ring is a key challenge in the synthesis of 3-fluoro-5-iodotyrosine. Electrophilic fluorination is a direct and valuable method for this purpose. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are stable, non-toxic, and effective for labeling proteins containing tyrosine residues. researchgate.net Studies have demonstrated the chemoselective fluorination of tyrosine residues in proteins without affecting other aromatic amino acids like tryptophan, phenylalanine, or histidine. researchgate.net

Another approach involves the use of organotin precursors. For instance, new radiofluorinated derivatives of TIC(OH) have been prepared through a regioselective silver-catalyzed electrophilic aromatic fluorination of key organotin compounds using the mild fluorinating reagent F-TEDA-PF6. nih.gov This method allows for the production of radiofluorinated aryl tyrosine analogs, which were previously difficult to obtain. nih.gov

Approaches for Site-Specific Iodination in Fluorinated Tyrosine Scaffolds

Once the fluorinated tyrosine scaffold is in hand, the next step is the site-specific introduction of an iodine atom. A common method for direct radioiodination targets tyrosine residues due to the high reactivity of the phenol (B47542) group towards electrophilic attack by iodine. mdpi.com The process typically involves an electrophilic aromatic substitution where radioiodine, oxidized to a more electrophilic species, attacks the ortho positions of the phenolic ring. mdpi.com

For more controlled iodination, organotin precursors are again valuable. Iododestannylation, the reaction of a stannane (B1208499) precursor with an in situ generated iodinated reagent, is a frequently used method for introducing radioiodine. mdpi.comnih.gov This reaction proceeds smoothly and selectively via an ipso SEAr (electrophilic aromatic substitution) reaction. mdpi.comnih.gov For example, the synthesis of an Fmoc/OtBu orthogonally protected iodotyrosine derivative has been achieved in a two-step process from commercially available Fmoc-Tyr(tBu)-OH, which is then amenable to further reactions like Suzuki-Miyaura cross-coupling. researchgate.net

Chemo-Enzymatic Synthesis Routes for Halogenated Tyrosines

Chemo-enzymatic methods offer a powerful approach to the synthesis of halogenated tyrosines, combining the selectivity of enzymes with the versatility of chemical reactions. For instance, a fully protected 3,5-difluorotyrosine (B1604624) (F2Y), Fmoc-F2Y(tBu)-OH, has been efficiently prepared through a chemo-enzymatic process. nih.gov This method utilizes an enzymatic synthesis to produce multigram quantities of F2Y from 2,6-difluorophenol, pyruvate, and ammonia. nih.gov

Furthermore, microbial synthesis has been explored for the halogenation of medicinal alkaloid scaffolds. frontiersin.org A promiscuous tyrosine decarboxylase has been identified that can accept various halogenated tyrosine analogs, including fluorinated, chlorinated, brominated, and iodinated versions. frontiersin.org This opens up possibilities for producing a range of non-natural benzylisoquinoline alkaloids (BIAs). frontiersin.org Stereoselective enzymatic synthesis of fluorinated tyrosine analogs from fluoro-phenols using tyrosine-phenol lyases has also been reported. frontiersin.org

Derivatization Techniques for Incorporating this compound into Peptides and Bioconjugates

The incorporation of this compound into peptides and other biomolecules is crucial for its application as a research probe. Standard solid-phase peptide synthesis (SPPS) techniques can be employed using the appropriately protected this compound amino acid. The synthesis of Fmoc-protected trifluoromethylthiolated tyrosine (CF3S-Tyr) analogues on a gram scale demonstrates their use as building blocks for peptide chemistry. acs.org

Late-stage functionalization offers another avenue for modifying peptides. The regioselective trifluoromethylthiolation of tryptophan residues in short peptides has been successfully demonstrated. acs.org While the direct late-stage functionalization of tyrosine residues within a peptide can be more challenging due to the need for harsher reaction conditions, the chemoselectivity between tryptophan and tyrosine residues has been explored, showing a preference for tryptophan modification under certain conditions. acs.org

Synthesis of Radiolabeled this compound and Analogues for Research Probes

The development of radiolabeled versions of this compound is essential for their use in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Radioiodination Techniques for Tyrosine Derivatives

Radioiodination of tyrosine and its derivatives is a well-established field. The most common method is direct electrophilic substitution on the tyrosine ring. mdpi.com This involves oxidizing radioiodide (I-) to an electrophilic species (I+) using agents like Chloramine-T or Iodogen, which then reacts with the electron-rich phenol ring. mdpi.comnih.gov

Indirect methods are also employed, especially when direct iodination might compromise the biological activity of the molecule. mdpi.comresearchgate.net These methods utilize prosthetic groups that are first radiolabeled and then conjugated to the target molecule. mdpi.comresearchgate.net Iododestannylation of organotin precursors is a highly effective method for producing radioiodinated compounds with high radiochemical yield and purity. nih.govnih.gov

| Method | Description | Oxidizing Agent(s) | Key Features |

| Direct Electrophilic Substitution | Direct reaction of electrophilic radioiodine with the tyrosine ring. mdpi.comnih.gov | Chloramine-T, Iodogen. mdpi.comnih.gov | Simple and rapid, but can sometimes lead to side reactions. mdpi.com |

| Iododestannylation | Reaction of a stannylated precursor with radioiodine. mdpi.comnih.gov | Peracetic acid, N-chlorosuccinimide. nih.gov | High regioselectivity and yield. nih.govnih.gov |

| Indirect Labeling | Use of a pre-labeled prosthetic group that is then conjugated to the molecule. mdpi.comresearchgate.net | Varies depending on the prosthetic group. | Can protect sensitive functional groups on the target molecule. mdpi.com |

Consideration of Fluorine-18 Labeling Strategies for Fluorinated Tyrosine Analogues

Fluorine-18 is a widely used positron-emitting radionuclide for PET imaging due to its favorable decay characteristics. nih.govfrontiersin.org The synthesis of 18F-labeled amino acids has seen significant advancements beyond traditional nucleophilic aromatic substitution reactions. nih.gov

Copper-mediated radiofluorination has emerged as a powerful tool. nih.govnih.gov This method can be used with organotin or arylboronate precursors to produce 18F-labeled tyrosine analogs. nih.govnih.gov Alcohol-enhanced Cu-mediated radiofluorination protocols that obviate the need for azeotropic drying have been developed, simplifying the process. nih.gov These methods often result in high radiochemical yields and can be automated. nih.gov

Other modern strategies include the use of hypervalent iodine (III) precursors and light-mediated radiofluorination, which allows for labeling at room temperature with good functional group tolerance. nih.gov The formation of heteroatom-18F bonds (e.g., B-18F, Si-18F) in aqueous media at room temperature also presents a promising avenue for the synthesis of 18F-labeled amino acid analogs. nih.gov

| Labeling Strategy | Precursor Type | Key Features |

| Nucleophilic Aromatic Substitution | Activated aromatic ring (e.g., with nitro group). acs.org | Traditional method, can have lower yields and require multiple steps. nih.gov |

| Copper-Mediated Radiofluorination | Organotin, Arylboronate esters. nih.govnih.gov | High efficiency, can be performed under milder conditions. nih.govnih.gov |

| Hypervalent Iodine Chemistry | Diaryliodonium salts. nih.gov | Often requires high temperatures. nih.gov |

| Light-Mediated Radiofluorination | Various photosensitive precursors. | Allows for labeling at room temperature. nih.gov |

| Heteroatom-18F Bond Formation | Boronic acids, Silanes. | Can be performed in aqueous media at room temperature. nih.gov |

Enzymatic Interactions and Metabolism of 3 Fluoro 5 Iodotyrosine Analogues

Investigations into Iodotyrosine Deiodinase (IYD) Activity with Halogenated Tyrosines

Iodotyrosine Deiodinase (IYD) is a flavoprotein that plays a critical role in iodide homeostasis by catalyzing the reductive deiodination of mono- and diiodotyrosine, which are byproducts of thyroid hormone synthesis. nih.gov The efficiency and selectivity of this enzyme are paramount for the proper functioning of the thyroid gland.

Iodotyrosine Deiodinase exhibits a high degree of specificity for halogenated tyrosines. The enzyme is capable of catalyzing not only deiodination but also debromination and dechlorination. acs.org Early research indicated that IYD from thyroid tissue could dehalogenate various halogenated tyrosine derivatives. nih.gov More recent studies have confirmed that human IYD can process 3-chloro-L-tyrosine and 3-bromo-L-tyrosine, in addition to its primary substrates, 3-iodo-L-tyrosine and 3,5-diiodo-L-tyrosine. uniprot.org

However, the enzyme shows a distinct inability to catalyze the defluorination of 3-fluoro-L-tyrosine. nih.gov While chloro-, bromo-, and iodotyrosine are all substrates for IYD, fluorotyrosine is considered an inert analogue. nih.govacs.org This pronounced difference in substrate processing highlights the unique impact of the fluorine substituent on the enzymatic reaction. The specificity for halotyrosines over halophenols is a well-conserved feature of IYD across different species, from bacteria to humans. nih.gov

| Substrate | Enzymatic Activity (Dehalogenation) | Reference |

|---|---|---|

| 3-Iodo-L-tyrosine | Yes | uniprot.org |

| 3,5-Diiodo-L-tyrosine | Yes | uniprot.org |

| 3-Bromo-L-tyrosine | Yes | uniprot.org |

| 3-Chloro-L-tyrosine | Yes | uniprot.org |

| 3-Fluoro-L-tyrosine | No | nih.gov |

Detailed kinetic studies have elucidated the efficiency with which IYD processes various substituted iodotyrosine derivatives. For 3-Fluoro-5-iodotyrosine, the presence of the electron-withdrawing fluorine atom significantly impacts the catalytic efficiency of human IYD (HsIYD). Research has shown that electron-donating substituents at the ortho position relative to the hydroxyl group tend to stimulate catalysis, while electron-withdrawing groups suppress it. nih.gov

Specifically, for this compound, the kinetic parameters have been determined as follows: a Michaelis constant (Km) of 36 ± 8 µM, a catalytic rate constant (kcat) of 0.06 ± 0.008 s-1, and a catalytic efficiency (kcat/Km) of 17 ± 4 x 102 M-1s-1. nih.gov When compared to the native substrate, 3-iodotyrosine (I-Tyr), which has a kcat/Km of 60 ± 10 x 102 M-1s-1, the catalytic efficiency for this compound is considerably lower. nih.gov This demonstrates that the fluorine substitution is detrimental to the enzyme's catalytic turnover.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) x 102 | Reference |

|---|---|---|---|---|

| This compound | 36 ± 8 | 0.06 ± 0.008 | 17 ± 4 | nih.gov |

| 3-Iodotyrosine | 19 ± 3 | 0.12 ± 0.008 | 60 ± 10 | nih.gov |

| 3-Iodo-5-methyltyrosine | 50 ± 5 | 0.76 ± 0.05 | 150 ± 20 | nih.gov |

| 3-Iodo-5-methoxytyrosine | 77 ± 18 | 0.72 ± 0.12 | 90 ± 30 | nih.gov |

| 3-Cyano-5-iodotyrosine | 30 ± 10 | 0.02 ± 0.003 | 7 ± 2 | nih.gov |

The substitution of a fluorine atom onto the tyrosine ring has a multifaceted impact on its interaction with IYD. While fluorotyrosine is not a substrate for dehalogenation, it does bind to the enzyme, albeit with a weaker affinity compared to other halotyrosines. acs.org The binding rate (kon) of fluorotyrosine to IYD is approximately five times slower than that of chloro-, bromo-, and iodotyrosine. acs.orgnih.gov This reduced binding affinity is also reflected in a higher dissociation constant (Kd). For instance, the Kd for this compound with HsIYD is 0.9 ± 0.1 µM, which is higher than that of the native substrate 3-iodotyrosine (0.20 ± 0.04 µM), indicating weaker binding. nih.gov

The crystal structure of IYD reveals a sophisticated mechanism for substrate recognition and catalysis. rcsb.org IYD is a member of the NADH oxidase/flavin reductase superfamily and utilizes a flavin mononucleotide (FMN) cofactor. wikipedia.org In the absence of a substrate, the active site of IYD is largely unstructured and exposed to the solvent. nih.govacs.org

Upon substrate binding, a significant conformational change occurs. The substrate acts as a template, inducing the formation of an active site lid that shields the substrate-flavin complex from the solvent. nih.govrcsb.org This complex is stabilized by extensive hydrogen bonding and aromatic stacking between the substrate and the FMN. rcsb.org The zwitterionic nature of the halotyrosine substrate is crucial for this interaction, as it forms polar contacts with both the protein and the isoalloxazine ring of the FMN. nih.gov The carbon-iodine bond of the substrate is positioned directly over the catalytically active region of the flavin, facilitating electron transfer for dehalogenation. rcsb.org

A variety of halogenated compounds, including tyrosine analogues, have been investigated for their potential to inhibit IYD activity. Early studies demonstrated that certain tyrosine derivatives could inhibit the deiodination process in thyroid preparations. nih.govdrugbank.com More recent systematic screenings have identified numerous halogenated phenolic chemicals that exhibit IYD-inhibitory activity. nih.gov This suggests that environmental contaminants with structures similar to halogenated tyrosines could potentially disrupt thyroid hormone homeostasis by blocking iodide recycling. nih.gov

Fluorotyrosine itself, while not a substrate, acts as a competitive inhibitor of IYD. Its ability to bind to the active site, even with lower affinity, means it can compete with the native substrates and hinder their dehalogenation. The accumulation of an FMN semiquinone intermediate in the presence of fluorotyrosine further supports its role as an inhibitor that can engage the enzyme's reductive machinery without leading to productive turnover. nih.gov

Studies on Other Enzyme Systems Interacting with Halogenated Tyrosines

Beyond IYD, other enzyme systems can interact with halogenated tyrosines, although this is a less explored area. For instance, tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamines, has been shown to exhibit dual reactivity with 3-fluorotyrosine. It can catalyze both the native hydroxylation reaction and a defluorination reaction. This occurs through a proposed mechanism involving a nucleophilic attack on the fluorinated carbon, leading to the elimination of fluoride.

Effects on Tyrosine Hydroxylase Activity by Iodotyrosine Analogues

Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, converting L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). wikipedia.org The activity of this crucial enzyme can be modulated by various compounds, including analogues of its primary substrate.

3-Iodotyrosine, a related iodinated analogue of this compound, is a known reversible inhibitor of tyrosine hydroxylase. wikipedia.org The inhibition of TH by catecholamines, the end-products of the pathway, is a key feedback mechanism for regulating their synthesis. nih.gov These inhibitors often act by competing with the binding of the tetrahydrobiopterin (B1682763) cofactor. nih.gov

While direct inhibitory data for this compound on tyrosine hydroxylase is not extensively documented in the reviewed literature, the inhibitory action of 3-iodotyrosine suggests that other halogenated tyrosines, including this compound, could exhibit similar properties. The nature and position of the halogen substituents on the aromatic ring are critical in determining the extent of this inhibition. The electronic properties of the substituents can influence the binding affinity of the analogue to the enzyme's active site.

Response to Free Radical Reactions in Enzymatic Environments

Peroxidases are enzymes that catalyze oxidation-reduction reactions, often involving the generation of free radicals. nih.govbohrium.com The peroxidase-catalyzed oxidation of tyrosine is a known biological process that can lead to the formation of dityrosine (B1219331) cross-links in proteins. bohrium.com

The oxidation of halogenated tyrosines, such as 3,5-diiodotyrosine, by peroxidases in the presence of hydrogen peroxide has been studied. scispace.com This reaction can yield various oxidation products, including the corresponding phenylpyruvic acid, benzaldehyde, and benzoquinone derivatives. scispace.com These reactions are believed to proceed through radical intermediates. mdpi.com

The response of this compound to such enzymatic free radical reactions has not been specifically elucidated. However, it is plausible that it would undergo similar peroxidase-catalyzed oxidation. The presence of both a fluorine and an iodine atom on the aromatic ring would likely influence the reaction kinetics and the nature of the resulting products due to their differing electronic and steric properties. Peroxidases like thyroid peroxidase and lactoperoxidase are known to catalyze the halogenation of tyrosine residues, a process that is fundamental to thyroid hormone biosynthesis. nih.gov These enzymes can utilize iodide and, to a lesser extent, other halides. nih.gov

Metabolic Pathways and Fate of Fluorinated and Iodinated Tyrosine Analogues in Non-Human Biological Systems

The metabolism of halogenated tyrosine analogues is of significant interest due to their potential therapeutic and diagnostic applications. The introduction of halogens can alter the metabolic stability and pathways of these compounds compared to endogenous tyrosine.

Investigation of Basal Metabolic Rate Effects in Animal Models

While there is no direct evidence from the reviewed literature on the effects of this compound on the basal metabolic rate (BMR) in animal models, studies on related iodinated compounds provide some context. For instance, 3,5-diiodothyronine (B1216456) (T2), a metabolite of thyroid hormones, has been shown to increase the resting metabolic rate in rodent models. nih.gov However, it is important to note that 3,5-diiodothyronine is structurally distinct from this compound, with the former being a thyronine derivative.

Analysis of Dehalogenation Products and Metabolic Intermediates

A key metabolic pathway for halogenated tyrosines is dehalogenation, the enzymatic removal of the halogen substituent. Iodotyrosine deiodinase is a crucial enzyme in the thyroid gland responsible for salvaging iodide from mono- and di-iodotyrosine, which are byproducts of thyroid hormone synthesis. wikipedia.org This enzyme exhibits activity towards various halogenated tyrosines.

Recent studies have shown that human iodotyrosine deiodinase can catalyze the deiodination of this compound. The kinetic parameters for this reaction have been determined, revealing the enzyme's efficiency in processing this di-halogenated substrate. The presence of the fluorine atom influences the electronic properties of the substrate and its interaction with the enzyme. nih.gov

The table below summarizes the steady-state kinetic parameters for the deiodination of this compound and related compounds by human iodotyrosine deiodinase (HsIYD).

| Substrate | Kd (μM) | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) x 102 |

|---|---|---|---|---|

| This compound | 0.9 ± 0.1 | 0.06 ± 0.008 | 36 ± 8 | 17 ± 4 |

| 3-Iodo-5-methyltyrosine | 2.6 ± 0.03 | 0.76 ± 0.05 | 50 ± 5 | 150 ± 20 |

| 3-Iodo-5-methoxytyrosine | 6.3 ± 0.3 | 0.72 ± 0.12 | 77 ± 18 | 90 ± 30 |

| 3-Cyano-5-iodotyrosine | 7.0 ± 0.03 | 0.02 ± 0.003 | 30 ± 10 | 7 ± 2 |

Data from a study on substituent effects on deiodination by HsIYD. nih.gov

In addition to dehalogenation, other metabolic transformations are possible. Studies on other halogenated tyrosines, such as chlorotyrosine and bromotyrosine, have identified corresponding halogenated 4-hydroxyphenylacetic acids as major urinary metabolites. researchgate.netnih.gov For example, 3-bromotyrosine (B1580512) is metabolized to 3-bromo-4-hydroxyphenylacetic acid. nih.gov It is therefore plausible that this compound could be metabolized via deamination and decarboxylation to form 3-fluoro-5-iodo-4-hydroxyphenylacetic acid. Recent research has also identified 3-iodo-4-hydroxyphenylacetic acid (IHPA) and 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA) as the primary urinary metabolites of mono-iodotyrosine (MIT) and di-iodotyrosine (DIT), respectively. researchgate.net

Molecular Mechanisms and Theoretical Studies of 3 Fluoro 5 Iodotyrosine

Elucidation of Dehalogenation Mechanisms in Tyrosine Derivatives

The removal of halogen atoms from tyrosine residues is a critical biochemical process, most notably in the context of thyroid hormone regulation. The enzyme iodotyrosine deiodinase (IYD) is central to this process, salvaging iodide from iodinated tyrosines for reuse. odu.eduresearchgate.net This enzyme's ability to cleave carbon-halogen bonds under aerobic conditions is unusual and has been the subject of extensive mechanistic study. nih.gov

Iodotyrosine deiodinase (IYD) is a flavoprotein that utilizes a flavin mononucleotide (FMN) cofactor to catalyze the reductive dehalogenation of halotyrosines. bioscientifica.com This process is essential for reclaiming iodide from monoiodotyrosine and diiodotyrosine, which are byproducts of thyroid hormone biosynthesis. nih.gov The reaction is an example of reductive dehalogenation, a rare process in aerobic organisms, which typically rely on oxidative or hydrolytic dehalogenation pathways. odu.eduresearchgate.net

Research has demonstrated that IYD is capable of dehalogenating not only iodotyrosines but also bromo- and chlorotyrosines. nih.gov However, the strength of the carbon-halogen bond is a critical determinant of the reaction rate. While the enzyme can process iodo-, bromo-, and even chlorotyrosine, fluorotyrosine is inert to dehalogenation, highlighting the catalytic limits of the enzyme. The carbon-fluorine bond's strength likely exceeds the reductive potential of the enzyme system.

Studies on various 3-iodo-5-substituted tyrosine analogs, including 3-Fluoro-5-iodotyrosine (I-F-Tyr), have provided quantitative data on how different substituents affect the enzymatic process. The kinetic parameters for the deiodination of these compounds by human iodotyrosine deiodinase (HsIYD) reveal the influence of electronic effects on catalytic turnover.

| Compound | Kd (μM) | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) × 102 |

|---|---|---|---|---|

| This compound | 0.9 ± 0.1 | 0.06 ± 0.008 | 36 ± 8 | 17 ± 4 |

| 3-Iodo-5-cyanotyrosine | 7.0 ± 0.03 | 0.02 ± 0.003 | 30 ± 10 | 7 ± 2 |

| 3-Iodotyrosine | 0.20 ± 0.04 | 0.12 ± 0.008 | 19 ± 3 | 60 ± 10 |

| 3-Iodo-5-methyltyrosine | 2.6 ± 0.03 | 0.76 ± 0.05 | 50 ± 5 | 150 ± 20 |

| 3-Iodo-5-methoxytyrosine | 6.3 ± 0.3 | 0.72 ± 0.12 | 77 ± 18 | 90 ± 30 |

The mechanism of dehalogenation by IYD is thought to proceed via sequential one-electron transfer steps from the reduced flavin cofactor to the halotyrosine substrate. researchgate.netnih.gov This contrasts with initial hypotheses of a single two-electron transfer. The process involves the formation of a purported flavin semiquinone intermediate, which is a radical species. researchgate.net This intermediate is stabilized by hydrogen bonding within the enzyme's active site, specifically from a threonine residue to the N5 position of the flavin. researchgate.netnih.gov Mutation of this critical threonine residue has been shown to suppress the dehalogenation activity. nih.gov The reduced flavin is competent to donate an electron to the halogenated tyrosine, leading to the cleavage of the carbon-iodine bond and the release of an iodide ion.

Role of Halogen Atoms in Molecular Recognition and Protein Interactions

The specific halogen atoms present on a tyrosine molecule significantly influence its chemical properties and how it interacts with proteins. The distinct characteristics of fluorine and iodine in this compound—the former's high electronegativity and the latter's large size and ability to form halogen bonds—provide a unique combination for studying molecular recognition.

The substitution of hydrogen with fluorine or iodine on the tyrosine ring can induce subtle yet significant changes in the amino acid's conformation and electronic distribution. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which can alter the acidity of the phenolic hydroxyl group and modulate the aromatic ring's electronic properties. etamu.eduresearchgate.net Iodine, while also electronegative, is much larger and more polarizable. Its presence can create steric effects that influence the preferred rotational angles (dihedrals) of the amino acid side chain, thereby affecting how it packs within a protein's active site or at a protein-protein interface. nih.gov Computational studies on iodo-insulin have shown that the iodine atom adjusts its position to pack within the hydrophobic core of the protein monomer, leading to subtle conformational changes at the dimer interface. nih.gov

Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. nih.govrichmond.edu The strength of this interaction increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. richmond.edu Consequently, the iodine atom of this compound is a potent halogen bond donor.

This interaction is increasingly recognized as a significant force in molecular recognition and ligand binding in biological systems. nih.govmedtigo.com In the context of deiodinases, it has been proposed that halogen bonding between the substrate's iodine and a Lewis basic residue in the active site (such as the selenium of a selenocysteine (B57510) in iodothyronine deiodinases) helps to properly position the substrate for catalysis and facilitates the deiodination reaction. richmond.edumedtigo.com The electron-withdrawing nature of the fluorine atom in this compound can further enhance the positive character of the iodine's σ-hole, potentially strengthening its halogen bonding capability. etamu.eduresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Computational methods have become indispensable for exploring the molecular mechanisms of halogenated compounds at an atomic level of detail. Techniques such as molecular dynamics (MD) simulations and quantum chemical calculations provide insights that are often inaccessible through experimental means alone.

Studies employing MD simulations and quantum mechanics have been used to elucidate the conformational dynamics and reactivity within the active site of human iodotyrosine deiodinase. odu.edu These models can simulate the binding of substrates like this compound and map out the energetic landscape of the dehalogenation reaction. Computational analyses have been used to investigate the role of specific amino acid residues in stabilizing the flavin cofactor and to predict how mutations might alter enzyme activity.

Furthermore, computational chemistry is crucial for understanding the nature of halogen bonds. richmond.edu Density functional theory (DFT) calculations, for instance, are used to quantify the strength of halogen bonding interactions between a halogenated ligand and protein residues. odu.edu These theoretical studies have helped to characterize the σ-hole, confirming that the electrostatic potential on the halogen atom is anisotropic, with a positive region opposite the covalent bond that drives the interaction. richmond.edu For this compound, such models can predict its preferred binding orientation and interaction energies within a protein target, guiding the design of new molecular probes and inhibitors.

Density Functional Theory (DFT) Applications for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is particularly useful for calculating the electronic properties of molecules, such as orbital energies and charge distributions, which in turn determine their reactivity. nih.govpitt.edu For this compound, DFT can provide insights into how the electron-withdrawing effects of the fluorine and iodine atoms influence the molecule's behavior, particularly in the context of enzyme-catalyzed reactions.

The electronic nature of substituents on the tyrosine ring can significantly impact the rate of enzymatic reactions. In studies of iodotyrosine deiodinase (IYD), an enzyme that catalyzes the reductive dehalogenation of iodotyrosines, the reactivity of various substituted iodotyrosine derivatives has been shown to be dependent on the electronic properties of the substituents. Electron-deficient substrates are processed much less efficiently than electron-rich substrates. This suggests that the stabilization of reaction intermediates is a key factor in the catalytic mechanism.

Furthermore, DFT can be employed to study the interaction of this compound with other molecules or metallic clusters, providing information on how its electronic properties are perturbed upon binding. oup.com Such studies can reveal the nature of non-covalent interactions and their influence on the molecule's stability and spectroscopic properties.

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions. |

| Atomic Charges | The charge assigned to individual atoms in a molecule. | Helps in understanding the polarity of bonds and the molecule's interaction with polar environments. |

Molecular Dynamics Simulations to Explore Conformational Space and Protein-Ligand Dynamics

While specific MD simulation studies on this compound are not abundant, research on other halogenated tyrosine derivatives provides a strong precedent for the utility of this approach. For example, MD simulations have been used to investigate the impact of incorporating halogenated tyrosine analogues into proteins. nih.gov These studies have shown that even single halogenations can fine-tune protein structures and dynamics, with the effects being amplified through protein self-organization. nih.gov

In the context of a protein-ligand complex, MD simulations can reveal the stability of the binding pose and the key interactions that maintain the complex. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the system over the simulation time. nih.govnih.govnih.gov Furthermore, analysis of the simulation trajectory can identify specific hydrogen bonds, hydrophobic interactions, and halogen bonds that contribute to the binding affinity. nih.gov Halogen bonding, a non-covalent interaction involving a halogen atom, can be a particularly important factor in the binding of halogenated ligands like this compound, and MD simulations can be specifically parameterized to accurately model these interactions. nih.gov

The conformational space of this compound itself can also be explored using MD simulations. These simulations can reveal the preferred dihedral angles of the side chain and how these might change upon binding to a protein. Understanding the conformational flexibility of the ligand is crucial for comprehending its binding thermodynamics and kinetics.

| Parameter | Description | Insight Gained for this compound Interactions |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Indicates the stability of the protein-ligand complex over time. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each residue from its average position. | Identifies flexible and rigid regions of the protein upon ligand binding. |

| Interaction Energy | The calculated energy of interaction between the ligand and the protein. | Provides an estimate of the binding affinity. |

| Hydrogen Bond Analysis | Identifies and quantifies the hydrogen bonds formed between the ligand and protein. | Highlights key electrostatic contributions to binding. |

Prediction of Enzyme-Substrate Binding Energetics and Transition States

The efficiency of an enzyme is determined by its ability to bind its substrate and stabilize the transition state of the reaction. Computational methods can be used to predict the energetics of these processes, providing valuable insights into enzyme mechanisms. For this compound, understanding its binding affinity for specific enzymes and the energy barrier for its conversion is crucial for its use as a biochemical probe or therapeutic agent.

Experimental studies on the flavin-dependent iodotyrosine deiodinase (IYD) have provided kinetic data for the deiodination of this compound. nih.gov These experiments reveal how the electronic properties of the substituents on the tyrosine ring affect the catalytic efficiency of the enzyme.

The kinetic parameters for the deiodination of this compound by HsIYD are presented in the table below, alongside other derivatives for comparison.

| Substrate | Kd (μM) | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) x 102 |

|---|---|---|---|---|

| I-F-Tyr | 0.9 ± 0.1 | 0.06 ± 0.008 | 36 ± 8 | 17 ± 4 |

| I-Tyr | 0.20 ± 0.04 | 0.12 ± 0.008 | 19 ± 3 | 60 ± 10 |

| I-MeO-Tyr | 6.3 ± 0.3 | 0.72 ± 0.12 | 77 ± 18 | 90 ± 30 |

| I-Me-Tyr | 2.6 ± 0.03 | 0.76 ± 0.05 | 50 ± 5 | 150 ± 20 |

| I-CN-Tyr | 7.0 ± 0.03 | 0.02 ± 0.003 | 30 ± 10 | 7 ± 2 |

The data indicates that this compound (I-F-Tyr) is a substrate for HsIYD, but it is processed less efficiently than the native substrate, 3-iodotyrosine (I-Tyr), and other derivatives with electron-donating groups (I-MeO-Tyr, I-Me-Tyr). nih.gov The lower kcat and kcat/Km values for I-F-Tyr and the even more electron-deficient I-CN-Tyr suggest that the electron-withdrawing nature of the fluoro and cyano groups disfavors the catalytic process. nih.gov This is consistent with a mechanism that involves the formation of an electron-rich intermediate that is destabilized by electron-withdrawing substituents.

Computational methods, such as quantum mechanics/molecular mechanics (QM/MM), can be used to model the reaction pathway and identify the structure and energy of the transition state. Such calculations can provide a detailed atomistic view of the enzymatic reaction, complementing the experimental kinetic data. By modeling the enzyme's active site with the substrate, researchers can calculate the activation energy barrier for the reaction, which is directly related to the catalytic rate (kcat). These methods can also predict the binding free energy of the substrate to the enzyme, which is related to the Michaelis constant (Km).

Applications in Advanced Research Methodologies

Development as Mechanistic Probes for Enzyme Catalysis

The introduction of fluorine and iodine onto the tyrosine ring alters its electronic properties without dramatically increasing its size, making it an effective probe for studying enzyme-substrate interactions.

Fluorinated analogues of tyrosine are instrumental in manipulating and investigating the electronic environments of protein active sites. researchgate.net The fluorine atom, being the most electronegative element, significantly alters the electronic properties of the tyrosine residue when it replaces a hydrogen atom. frontiersin.org This substitution can have significant effects on the rates and equilibria of intermediate formation in enzymatic reactions. nih.gov

Studies on enzymes like tyrosine phenol-lyase have shown that the presence of a fluorine substituent on the tyrosine ring affects the accumulation of reaction intermediates. For instance, the reaction of 3-fluoro-L-tyrosine with tyrosine phenol-lyase leads to a much higher accumulation of a quinonoid intermediate compared to the reaction with natural L-tyrosine. nih.gov This suggests that the electronic perturbation caused by the fluorine atom influences the stability and kinetics of different steps in the catalytic cycle.

Isotope-assisted metabolic flux analysis (MFA) is a critical technique for quantitatively studying metabolism. nih.gov It utilizes stable isotope-labeled tracers to follow the transformation of metabolites through biochemical pathways, providing insights into the rates (fluxes) of intracellular reactions that are not directly measurable. nih.govnih.gov The core principle is that the isotope labeling patterns of intracellular metabolites are determined by the network's fluxes. nih.gov By measuring these patterns, researchers can infer the relative contributions of converging metabolic pathways. nih.gov

Halogenated amino acids, such as 3-fluoro-5-iodotyrosine, can be employed as tracers in these studies. When introduced into a biological system, these analogues can participate in metabolic pathways, and their unique mass can be tracked using mass spectrometry. This allows researchers to trace the flow of the amino acid through various biochemical networks. While not a traditional stable isotope, the distinct mass of the halogenated compound allows it to serve a similar tracing function. This approach is valuable for mapping pathway connectivity and quantifying the flux through specific enzymatic reactions or entire pathways, ultimately providing a detailed picture of the cellular phenotype in both healthy and diseased states. nih.gov

Utilization in Molecular Imaging Probe Development (Pre-clinical Research)

The ability to incorporate radioisotopes of fluorine and iodine makes this compound an excellent precursor for developing molecular imaging probes for non-invasive techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

Radiolabeled non-natural amino acids are of significant interest for providing high-contrast metabolic images of tumors. nih.gov Malignant tumors often exhibit increased amino acid transport, making radiolabeled analogues effective tracers for their visualization. nih.gov this compound is a versatile precursor for both PET and SPECT probes due to its structure.

For PET Imaging: The fluorine atom can be substituted with Fluorine-18 (¹⁸F), a positron-emitting radionuclide ideal for PET imaging. nih.gov ¹⁸F is favored due to its suitable half-life (109.8 min), which allows for multi-step synthesis and relatively long imaging protocols, and its low positron energy, which results in high-resolution PET images. nih.govmdpi.com The synthesis of ¹⁸F-labeled tyrosine analogues often involves innovative radiofluorination processes using precursors such as organotin or arylboronate compounds. nih.govmdpi.com

For SPECT Imaging: The iodine atom can be replaced with a radioisotope of iodine, such as Iodine-123 (¹²³I), for SPECT imaging. nih.govmdpi.com Radioiodinated derivatives are often readily prepared via electrophilic aromatic substitution reactions. nih.gov

The development of these tracers involves complex chemical synthesis pathways designed to produce the final radiolabeled compound with high purity and yield. nih.gov

| Radionuclide | Imaging Modality | Key Characteristics |

| Fluorine-18 (¹⁸F) | PET | Half-life of ~110 minutes; low positron energy for high resolution. nih.govmdpi.com |

| Iodine-123 (¹²³I) | SPECT | Gamma emitter suitable for SPECT cameras. mdpi.com |

| Iodine-124 (¹²⁴I) | PET | Positron emitter with a longer half-life (4.2 days), useful for tracking slow biological processes. |

| Iodine-125 (¹²⁵I) | Research | Gamma emitter with a long half-life, used in preclinical laboratory studies. nih.gov |

This table is based on data from cited research articles.

Pre-clinical evaluation in tumor models is crucial to validate the potential of a new radiotracer. Studies with radiolabeled tyrosine analogues, such as L-3-[¹²⁵I]iodo-alpha-methyl-tyrosine (IMT), have demonstrated that their uptake in tumor cells is primarily driven by amino acid transport systems. nih.gov The L-type amino acid transporter (LAT) system, which is responsible for carrying large neutral amino acids, is one of the most upregulated transporters in cancer and plays a major role in the uptake of these tracers. nih.govmdpi.com

In human small-cell lung cancer cell lines, the uptake of IMT was found to be very rapid, reaching a plateau within minutes, with over 90% of the uptake attributed to amino acid transport activity. nih.gov Similarly, tracers like ¹⁸F-Fluoroethyl-L-tyrosine (¹⁸F-FET) accumulate in glioma cells due to the increased expression of LAT transporters. mdpi.com Preclinical studies in mouse models with other radioiodinated tyrosine derivatives have shown high, rapid, and sustained tumor uptake, coupled with fast clearance from non-target organs, which is a desirable characteristic for a tumor imaging agent. mdpi.com These findings suggest that a radiolabeled probe derived from this compound would likely be taken up by tumors via these same overexpressed amino acid transporters, making it a specific marker for metabolic activity characteristic of malignant cells. nih.gov

Modern molecular imaging often combines the strengths of different modalities to provide a more complete picture of tumor biology.

PET/MRI: Hybrid PET/MRI allows for the simultaneous acquisition of metabolic data from a PET tracer and detailed anatomical and functional information from MRI. nih.gov In neuro-oncology, combining amino acid PET tracers with advanced MRI techniques has shown promise for better delineating tumor margins, planning therapy, and distinguishing tumor recurrence from treatment-related changes like radiation necrosis. nih.govnih.govresearchgate.net A PET tracer derived from this compound could be used in such a hybrid system to provide precise metabolic mapping of amino acid uptake, overlaid with the superior soft-tissue contrast of MRI. nih.gov

Immuno-PET: This technique combines the high specificity of monoclonal antibodies (mAbs) with the sensitivity of PET imaging. frontiersin.orgnih.gov It involves radiolabeling an antibody that targets a specific tumor antigen. frontiersin.org Receptor tyrosine kinases (RTKs) are a major class of targets for immuno-PET. frontiersin.orgnih.gov While immuno-PET typically involves labeling the antibody itself, derivatives of this compound could potentially be used as prosthetic groups to attach the radiohalogen (like ¹⁸F) to the antibody. This allows for non-invasive, whole-body assessment of target expression, which can help in selecting patients for targeted therapies and monitoring their response. frontiersin.orgnews-medical.net

Advanced Analytical Methodologies for Halogenated Tyrosines

High-Resolution Chromatographic Techniques

High-resolution chromatographic techniques are fundamental for the separation and quantification of halogenated tyrosines from intricate biological samples. These methods offer the necessary selectivity and sensitivity to distinguish between structurally similar amino acids and their modified counterparts.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of halogenated tyrosines due to its exceptional sensitivity and specificity. mdpi.comnih.gov These techniques allow for the detection of trace amounts of compounds like 3-Fluoro-5-iodotyrosine in various biological fluids and tissues.

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, usually by reverse-phase liquid chromatography, to resolve the analyte of interest from other matrix components. The eluent is then introduced into a mass spectrometer, where the molecules are ionized, and their mass-to-charge ratio (m/z) is determined. Tandem mass spectrometry takes this a step further by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), provides a highly specific signature for the target analyte, minimizing interferences from the biological matrix. uqam.ca

For the analysis of halogenated tyrosines, including this compound, specific precursor and product ion transitions would be monitored. While specific data for this compound is not widely published, the table below illustrates typical parameters that would be established for related halogenated tyrosines.

Table 1: Illustrative LC-MS/MS Parameters for Halogenated Tyrosines

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 3-Chlorotyrosine | 216.0 | 170.1 | 15 |

| 3-Bromotyrosine (B1580512) | 260.0 | 214.0 | 15 |

| 3-Iodotyrosine | 308.0 | 262.0 | 15 |

Note: The values for this compound are hypothetical and would need to be determined empirically.

The validation of such methods typically involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, a validated LC-MS/MS method for 3-chlorotyrosine and 3-bromotyrosine in human plasma demonstrated LODs of 0.030 ng/mL and 0.026 ng/mL, and LOQs of 0.098 ng/mL and 0.096 ng/mL, respectively. nih.gov

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation of halogenated tyrosine derivatives. semanticscholar.org In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more nonpolar compounds being retained longer on the column.

This method is particularly useful for separating a mixture of tyrosine and its halogenated forms, such as mono- and di-substituted derivatives. The retention time of each compound is a characteristic feature that aids in its identification. The choice of mobile phase composition, gradient elution, and column chemistry are critical parameters that are optimized to achieve the desired separation.

For the separation of iodinated tyrosines, a common approach involves using a C18 column with a gradient of acetonitrile (B52724) in water, often with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. The separated compounds are typically detected by UV absorbance, as the aromatic ring of tyrosine and its derivatives absorbs light in the ultraviolet region.

Table 2: Example RP-HPLC Conditions for Separation of Tyrosine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the structure, environment, and interactions of this compound. These techniques are often used in conjunction with chromatographic methods for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. researchgate.nethuji.ac.il The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org

A key advantage of ¹⁹F NMR is its large chemical shift dispersion, which means that the resonance frequency of the fluorine nucleus is highly sensitive to its local electronic environment. rsc.org This sensitivity makes ¹⁹F NMR an excellent tool for studying subtle changes in protein conformation, ligand binding, and other molecular interactions. springernature.com The chemical shift of the fluorine atom in this compound would be expected to be in the range typical for aromatic fluorides.

Table 3: General ¹⁹F NMR Chemical Shift Ranges for Organofluorine Compounds

| Functional Group | Chemical Shift Range (ppm, relative to CFCl₃) |

|---|---|

| Aryl-F | -100 to -170 |

| CF₃ | -50 to -80 |

Note: The specific chemical shift of the fluorine in this compound would depend on its precise molecular environment.

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamics. springernature.comnih.gov Tyrosine itself is intrinsically fluorescent, and the introduction of halogen atoms can modulate its fluorescence properties. Changes in the fluorescence intensity, emission wavelength, and lifetime of this compound upon interaction with other molecules can provide valuable information about binding events and kinetics. nih.govresearchgate.net

For ligand binding studies, a change in the fluorescence of this compound upon titration with a binding partner can be monitored to determine the binding affinity (dissociation constant, Kd). In kinetic studies, techniques like stopped-flow fluorescence spectroscopy can be used to measure the rates of fast reactions involving this compound.

Table 4: Typical Fluorescence Properties of Tyrosine

| Parameter | Value |

|---|---|

| Excitation Maximum (λex) | ~274 nm |

| Emission Maximum (λem) | ~303 nm |

| Quantum Yield | ~0.14 |

Note: The fluorescence properties of this compound may differ from those of native tyrosine due to the presence of the halogen substituents.

Isotope Dilution Mass Spectrometry for Precise Quantification in Biological Samples

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving the highest accuracy and precision in quantitative analysis. nih.govnih.gov This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) to the sample. nih.gov

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during sample preparation, chromatography, and ionization. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is measured by the mass spectrometer. Since this ratio is independent of sample loss during processing and variations in instrument response, it allows for very precise and accurate quantification.

IDMS is particularly valuable for quantifying analytes in complex biological matrices where matrix effects can significantly impact the accuracy of other methods. The use of a stable isotope-labeled internal standard effectively corrects for these matrix-induced variations in signal intensity. This methodology is considered a reference method for the accurate quantification of many small molecules in biological samples.

Q & A

Q. How to formulate a hypothesis-driven research plan for studying this compound’s neuropharmacological potential?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example hypothesis: "this compound crosses the blood-brain barrier and inhibits monoamine oxidase B (MAO-B) with >50% efficacy in murine models." Validate feasibility via preliminary BBB permeability assays (e.g., PAMPA) .

Q. What cross-disciplinary approaches enhance research on this compound?

- Methodological Answer :

- Chemical Biology : Use click chemistry (e.g., azide-alkyne cycloaddition) to conjugate the compound to fluorescent probes for imaging.

- Computational Chemistry : Perform DFT calculations to predict reactivity in enzyme active sites .

Data and Literature Management

Q. How to ensure reproducibility when publishing synthetic procedures for this compound?

- Methodological Answer :

- Detailed Supplemental Information : Include step-by-step videos or spectra in supporting files.

- Reaction Monitoring : Report exact values (TLC), retention times (HPLC), and NMR acquisition parameters (e.g., 500 MHz, DMSO-d6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.